6-Methylquinazolin-2-amine

Catalog No.
S1535037
CAS No.
1687-52-1
M.F
C9H9N3
M. Wt
159.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methylquinazolin-2-amine

CAS Number

1687-52-1

Product Name

6-Methylquinazolin-2-amine

IUPAC Name

6-methylquinazolin-2-amine

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

InChI

InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12)

InChI Key

SNBAZGAHVJGFDT-UHFFFAOYSA-N

SMILES

CC1=CC2=CN=C(N=C2C=C1)N

Canonical SMILES

CC1=CC2=CN=C(N=C2C=C1)N

Synthesis and Characterization:

-Methylquinazolin-2-amine (MQA) is a heterocyclic compound synthesized through various methods, including the condensation of anthranilic acid and methylamine, the cyclization of N-(2-amino-phenyl)-N-methylformamide, and the amination of 6-chloroquinazoline.

Studies have explored the development of efficient and sustainable synthetic routes for MQA, focusing on factors like reaction time, yield, and environmental impact. For example, one study reported a microwave-assisted synthesis of MQA using recyclable catalysts, achieving high yield within a short reaction time [].

Biological Activities:

MQA has been investigated for its potential various biological activities, including:

  • Antimicrobial activity: Studies have shown that MQA exhibits activity against various bacterial and fungal strains. For instance, research suggests that MQA possesses antibacterial properties against Staphylococcus aureus and Escherichia coli [].
  • Anticancer activity: MQA has been evaluated for its potential to inhibit the growth of cancer cells. Studies have reported that MQA exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells [, ].
  • Antioxidant activity: MQA has been shown to possess antioxidant properties, potentially offering protection against oxidative stress-related diseases [].

6-Methylquinazolin-2-amine is a heterocyclic organic compound belonging to the quinazoline family, characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidine ring. The compound features a methyl group at the 6-position and an amino group at the 2-position of the quinazoline moiety. This structural arrangement contributes to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

Currently, there is no scientific literature available on the specific mechanism of action of 6-Methylquinazolin-2-amine. As mentioned earlier, quinazolinamines in general have been explored for their diverse biological activities. Their mechanisms can vary depending on the specific structure and functional groups present. Some quinazolinamines exhibit kinase inhibitory activity, while others might interact with other cellular targets [].

Typical for amines and heterocycles:

  • Acylation: It can react with acid chlorides to form amides, which are important in synthesizing derivatives with enhanced biological activity .
  • Alkylation: The compound can undergo alkylation reactions, where an alkyl group is transferred to the nitrogen atom, potentially altering its pharmacological properties .
  • Condensation Reactions: It can also engage in condensation reactions with aldehydes and ketones, leading to the formation of more complex structures .

6-Methylquinazolin-2-amine exhibits notable biological activities, particularly in the realm of pharmacology:

  • Anticancer Properties: Research indicates that derivatives of quinazoline compounds can inhibit various cancer cell lines, suggesting potential applications as anticancer agents .
  • Antimicrobial Activity: Some studies have highlighted its effectiveness against specific bacterial strains, indicating possible applications in treating infections .
  • Kinase Inhibition: The compound has been explored for its ability to inhibit certain kinases, which are crucial in cancer progression and other diseases .

Several synthetic pathways have been developed for the preparation of 6-Methylquinazolin-2-amine:

  • Doebner's Reaction: This method involves reacting 6-methyl-2-amino pyridine with an aldehyde and pyruvic acid. The reaction conditions typically involve heating in an alcoholic solvent, leading to the formation of quinazoline derivatives .
  • Chan–Evans–Lam Coupling: This copper-catalyzed reaction allows for the synthesis of aminoquinazolines under mild conditions using readily available reagents. It is particularly useful for forming C–N bonds efficiently .
  • Reductive Amination: This method employs aldehydes or ketones with amines under reducing conditions to yield amine derivatives, including 6-Methylquinazolin-2-amine .

The applications of 6-Methylquinazolin-2-amine span various fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Chemical Probes: Its unique structure makes it suitable as a chemical probe in biological research to study specific pathways or targets.
  • Material Science: Quinazoline derivatives are explored in developing novel materials with specific electronic or optical properties.

Interaction studies involving 6-Methylquinazolin-2-amine focus on its binding affinity and inhibition mechanisms against various biological targets:

  • Enzyme Inhibition: Studies have demonstrated that this compound can effectively inhibit certain kinases involved in cell signaling pathways, which is crucial for cancer therapy .
  • Receptor Binding: Investigations into its interaction with specific receptors have revealed potential roles in modulating physiological responses, paving the way for therapeutic applications.

Several compounds share structural similarities with 6-Methylquinazolin-2-amine. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
2-AminoquinazolineQuinazoline derivativeAnticancer, AntimicrobialUnsubstituted at the 6-position
QuinazolineBasic quinazolineBroad-spectrum activityLacks amino group at position 2
4-MethylquinazolineMethylated derivativeAnticancerMethyl group at position 4
6-Ethylquinazolin-2-amineEthylated derivativeAntimicrobialEthyl instead of methyl at position 6

These compounds exhibit varying degrees of biological activity and structural modifications that influence their pharmacological profiles, making them distinct from 6-Methylquinazolin-2-amine while still retaining some functional similarities.

XLogP3

1.6

Wikipedia

6-methylquinazolin-2-amine

Dates

Last modified: 08-15-2023

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